Methyl 3-cyclopropoxybenzoate

Description

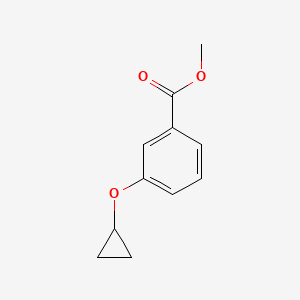

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-cyclopropyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-11(12)8-3-2-4-10(7-8)14-9-5-6-9/h2-4,7,9H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZBLFVHSXYPEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00720892 | |

| Record name | Methyl 3-(cyclopropyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921602-60-0 | |

| Record name | Methyl 3-(cyclopropyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-cyclopropoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 3-cyclopropoxybenzoate is a benzoate ester distinguished by a cyclopropoxy substituent at the meta-position of the benzene ring. This structural motif is of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for more complex molecular architectures. The incorporation of the strained cyclopropyl group can profoundly influence a molecule's physicochemical properties, including its conformation, metabolic stability, and electronic character, making it a valuable component in structure-activity relationship (SAR) studies.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of this compound, offering a technical resource for professionals in pharmaceutical research and development.

Core Molecular & Physicochemical Properties

This compound is a small molecule with the chemical formula C₁₁H₁₂O₃.[1][2] Its core structure consists of a central benzene ring functionalized with a methyl ester group and a cyclopropoxy group at positions 1 and 3, respectively.

Structural and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 921602-60-0 | [2][3] |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2] |

| Molecular Weight | 192.21 g/mol | [1][2] |

| SMILES | O=C(OC)C1=CC=CC(OC2CC2)=C1 | [2] |

Physicochemical Data

Precise experimental data for the physicochemical properties of this compound are not extensively reported in the literature. However, properties can be estimated based on its structure and data from analogous compounds like methyl benzoate.

| Property | Estimated Value/Information | Justification/Notes |

| Appearance | Colorless to light yellow liquid or low-melting solid | Based on similar benzoate esters. |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Poorly soluble in water; soluble in common organic solvents (e.g., ethanol, methanol, DMSO, ethyl acetate) | Typical for organic esters of this size.[4] |

| Storage | Store at 2-8°C in a dark, inert atmosphere | Recommended by chemical suppliers to ensure stability.[2][3] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be logically achieved through the Williamson ether synthesis, a robust and well-established method for forming ether linkages.[5][6][7][8] This approach involves the reaction of a phenoxide with an alkyl halide.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol is based on established chemical principles and provides a reliable pathway for the laboratory-scale synthesis of the title compound.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Deprotonation of the Phenol: To a solution of Methyl 3-hydroxybenzoate (1.0 eq.) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF), add a weak base like potassium carbonate (K₂CO₃, 1.5-2.0 eq.). The base deprotonates the phenolic hydroxyl group to form the more nucleophilic potassium phenoxide in situ.

-

Nucleophilic Attack: Add bromocyclopropane (1.1-1.2 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (typically 50-80°C, depending on the solvent) and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, filter off the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product is dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining salts and DMF. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Final Purification: The final product can be purified by column chromatography on silica gel to yield pure this compound.

Expected Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (4H): Multiple signals expected in the range of δ 7.0-8.0 ppm. The substitution pattern will lead to a complex splitting pattern (e.g., triplet, doublet of doublets).

-

OCH₃ (Methyl Ester, 3H): A sharp singlet around δ 3.9 ppm.

-

OCH (Cyclopropyl, 1H): A multiplet for the methine proton of the cyclopropyl group attached to oxygen, likely around δ 3.7-3.9 ppm.

-

CH₂ (Cyclopropyl, 4H): Multiplets for the methylene protons of the cyclopropyl ring, expected in the upfield region around δ 0.7-0.9 ppm.

¹³C NMR Spectroscopy (Predicted):

-

C=O (Ester Carbonyl): A signal in the range of δ 165-167 ppm.

-

Aromatic Carbons (6C): Multiple signals between δ 115-160 ppm. The carbon attached to the cyclopropoxy group (C-O) will be significantly downfield.

-

OCH₃ (Methyl Ester): A signal around δ 52 ppm.

-

OCH (Cyclopropyl): The methine carbon of the cyclopropyl group will appear around δ 55-65 ppm.

-

CH₂ (Cyclopropyl): The methylene carbons of the cyclopropyl ring will be found in the upfield region, typically below δ 15 ppm.

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by its two main functional groups: the methyl ester and the aryl ether.

Ester Hydrolysis

Under either acidic or basic conditions, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 3-cyclopropoxybenzoic acid. This is a standard reaction for esters and is a common synthetic transformation.

Aryl Ether Cleavage

The cyclopropoxy ether linkage is generally stable under neutral and basic conditions. However, like other aryl ethers, it can be cleaved under strongly acidic conditions, typically with strong acids like HBr or HI.[9] This reaction would yield Methyl 3-hydroxybenzoate and a cyclopropyl halide. Due to the stability of the phenol, the reaction does not proceed further to cleave the aromatic C-O bond.

Figure 2: Key reactivity pathways for this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a building block in the synthesis of more complex molecules for pharmaceutical research.[1]

Role as a Synthetic Intermediate

Its structure is a key component in the development of various therapeutic agents. For example, structurally similar compounds have been used as intermediates in the synthesis of Phosphodiesterase-4 (PDE4) inhibitors, which are investigated for treating inflammatory conditions such as asthma and COPD.[1]

Impact of the Cyclopropyl Group in Medicinal Chemistry

The cyclopropyl moiety is a "bioisostere" for other groups and is often introduced into drug candidates to fine-tune their properties. The cyclopropoxy group in this compound can:

-

Enhance Metabolic Stability: The cyclopropyl ring can block sites of metabolism, potentially increasing the half-life of a drug.

-

Improve Potency and Selectivity: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation that is favorable for binding to a biological target.[10]

-

Modulate Physicochemical Properties: It can alter solubility and lipophilicity, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The presence of cyclopropane rings is a feature in a wide array of marketed drugs across various therapeutic areas, including cardiovascular, central nervous system, and anticancer agents, highlighting the significance of this structural unit in drug design.[2][11]

Toxicological and Safety Profile

Specific toxicological data for this compound is not available. However, a general assessment can be made based on the toxicology of related benzoate esters.

Benzoate esters are generally expected to be hydrolyzed in the body to benzoic acid and the corresponding alcohol (in this case, cyclopropanol).[12][13] The systemic toxicity is therefore often related to these metabolites. Benzoic acid itself is considered to have low toxicity.[12][14]

Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.[15][16]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its unique combination of a benzoate ester and a cyclopropoxy group provides a scaffold that allows for the exploration of novel chemical space. While detailed experimental data on its physical and biological properties are sparse, its synthesis is accessible through standard organic chemistry methods, and its utility is underscored by the importance of the cyclopropyl moiety in modern drug design. Further investigation into the biological activities of derivatives of this compound may lead to the discovery of new therapeutic agents.

References

-

Canada.ca. (n.d.). Draft screening assessment Benzoates. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Benzoic acid, phenyl ester: Human health tier II assessment. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch24 : ArOR + HX -> ArOH + RX. Retrieved from [Link]

- Tang, P., & Wang, W. (2015). Alkyl Aryl Ether Bond Formation with PhenoFluor.

-

Fiveable. (n.d.). Alkyl Aryl Ethers Definition - Organic Chemistry Key Term. Retrieved from [Link]

-

Regulations.gov. (2016, March 14). Benzyl Benzoate: Human Health Scoping Document in Support of Registration. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

-

Durham Tech. (2014, December 29). SAFETY DATA SHEET. Retrieved from [Link]

- Gaugaz, F. Z., Redondo-Horcajo, M., Barasoain, I., Díaz, J. F., Cobos-Correa, A., Kaufmann, M., & Altmann, K. H. (2014). The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. ChemMedChem, 9(10), 2227–2232.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-chloro-2-(cyclopropylmethoxy)benzoate. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, July 18). Ethers: Structure and Reactivity [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2005, March 29). Provisional Peer Reviewed Toxicity Values for Benzoic Acid. Retrieved from [Link]

- Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. RSC Advances, 4(94), 52084-52088.

-

Organic Chemistry Tutor. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

- El-Sayed, N. F., El-Bendary, E. R., & Hassan, G. S. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969.

-

The Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

-

Ingenta Connect. (n.d.). Natural Compounds Containing a Condensed Cyclopropane Ring. Natural and Synthetic Aspects. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-oxo-3-phenylpropanoate. Retrieved from [Link]

-

Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-cyclopentylpropanoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

Sources

- 1. This compound|Research Chemical [benchchem.com]

- 2. cas 921602-60-0|| where to buy this compound [japanese.chemenu.com]

- 3. chiralen.com [chiralen.com]

- 4. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. francis-press.com [francis-press.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Draft screening assessment Benzoates - Canada.ca [canada.ca]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. durhamtech.edu [durhamtech.edu]

An In-depth Technical Guide to Methyl 3-cyclopropoxybenzoate: Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Methyl 3-cyclopropoxybenzoate, a versatile building block in medicinal chemistry. We will delve into its molecular structure, outline a robust synthetic pathway with detailed experimental protocols, and explore its applications, particularly as an intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Importance of the Cyclopropyl Moiety

In the landscape of modern drug discovery, the deliberate incorporation of small, rigid structural motifs is a key strategy for optimizing the pharmacological properties of lead compounds. Among these, the cyclopropyl group has garnered significant attention due to its unique electronic and conformational effects.[1] When incorporated into a molecule, the cyclopropyl ring can enhance metabolic stability, improve potency, and modulate the acidity or basicity of nearby functional groups. Its rigid nature also serves to lock flexible molecules into a bioactive conformation, thereby increasing their binding affinity and selectivity for their biological targets.

This compound is a benzoate ester that strategically places a cyclopropoxy group at the meta-position of the aromatic ring. This substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of Phosphodiesterase-4 (PDE4) inhibitors, which are a focus for treating inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central benzene ring substituted with a methyl ester group (-COOCH₃) and a cyclopropoxy group (-O-c-C₃H₅) at positions 1 and 3, respectively.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 260363-09-5 | [2] |

| Molecular Formula | C₁₁H₁₂O₃ | [2] |

| Molecular Weight | 192.21 g/mol | [2] |

Spectroscopic Characterization (Predicted)

While specific, publicly available spectra for this compound are limited, we can predict the key features based on the analysis of its structural components and data from analogous compounds like methyl benzoate.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons of the ester, and the protons of the cyclopropyl ring.

-

Aromatic Protons: The four protons on the benzene ring will appear in the range of δ 7.0-8.0 ppm. The substitution pattern will lead to complex splitting patterns (doublets, triplets, or multiplets).

-

Methoxy Protons: A sharp singlet corresponding to the three protons of the methyl ester group will be observed around δ 3.9 ppm.

-

Cyclopropyl Protons: The protons on the cyclopropyl ring will appear in the upfield region, typically between δ 0.5-1.0 ppm, as complex multiplets due to geminal and vicinal coupling. The proton attached to the oxygen-bearing carbon will be shifted further downfield.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon: The carbon of the ester carbonyl group is expected to have a chemical shift in the range of δ 165-175 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will show signals between δ 110-160 ppm. The carbon attached to the oxygen of the cyclopropoxy group will be shifted downfield compared to the others.

-

Methoxy Carbon: The carbon of the methyl ester group will appear around δ 52 ppm.

-

Cyclopropyl Carbons: The carbons of the cyclopropyl ring will be observed in the upfield region, typically between δ 5-15 ppm.

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester and Ether): Strong bands corresponding to the C-O stretching vibrations of the ester and the cyclopropyl ether will be present in the 1000-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to weak absorptions will appear in the 1450-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and cyclopropyl groups will be seen just below 3000 cm⁻¹.

2.1.4. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 192. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 161, and the loss of the entire ester group (-COOCH₃, m/z = 59) to yield a fragment at m/z = 133.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from 3-hydroxybenzoic acid. This involves an initial Fischer esterification to form methyl 3-hydroxybenzoate, followed by a Williamson ether synthesis to introduce the cyclopropyl group.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-hydroxybenzoate (Fischer Esterification)

This protocol is adapted from a standard procedure for the esterification of hydroxybenzoic acids.[3]

Materials:

-

3-Hydroxybenzoic acid

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-hydroxybenzoic acid (1.0 eq) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-hydroxybenzoate.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

This protocol is based on general procedures for Williamson ether synthesis with phenols.

Materials:

-

Methyl 3-hydroxybenzoate

-

Cyclopropyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

To a solution of methyl 3-hydroxybenzoate (1.0 eq) in DMF (10 volumes), add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add cyclopropyl bromide (1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction to 80-90 °C and maintain for 12-16 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Applications in Drug Development

This compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. Its primary utility lies in its role as an intermediate in the development of selective inhibitors for various enzymes and receptors.

Intermediate for Phosphodiesterase-4 (PDE4) Inhibitors

A significant application of this compound and its analogs is in the synthesis of PDE4 inhibitors.[1][2] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in the inflammatory response. By inhibiting PDE4, the intracellular levels of cAMP increase, leading to a suppression of inflammatory cell activity.

The cyclopropoxy group in these inhibitors is often crucial for achieving high potency and selectivity. It can also improve the metabolic stability of the compound, leading to a longer duration of action.

Caption: Role of PDE4 inhibitors in the cAMP signaling pathway.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its synthesis is straightforward, utilizing well-established and robust chemical transformations. The presence of the cyclopropoxy group imparts desirable physicochemical properties that are increasingly sought after in the design of novel therapeutics, particularly in the development of potent and selective enzyme inhibitors. This guide provides a solid foundation for researchers and scientists working with this important building block.

References

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update. Retrieved January 20, 2026, from [Link]

-

Methyl 3-hydroxybenzoate synthesis. (n.d.). PrepChem.com. Retrieved January 20, 2026, from [Link]

-

Development of a Practical Process for the Synthesis of PDE4 Inhibitors. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

-

PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2021). MDPI. Retrieved January 20, 2026, from [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Semantic Scholar. Retrieved January 20, 2026, from [Link]

-

Synthesis of methyl 3-hydroxybenzoate. (n.d.). PrepChem.com. Retrieved January 20, 2026, from [Link]

Sources

Introduction: The Significance of the Cyclopropoxy Moiety in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis of Methyl 3-Cyclopropoxybenzoate

This compound is a valuable molecular building block in the landscape of modern drug discovery and development. The cyclopropyl group, a small, strained carbocycle, is not merely a passive structural element. Its unique electronic and conformational properties can significantly influence the pharmacological profile of a parent molecule. The introduction of a cyclopropoxy group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to biological targets through conformational constraint, and modulate lipophilicity, thereby affecting absorption, distribution, metabolism, and excretion (ADME) properties.[1] Consequently, this compound serves as a key intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs), particularly in the development of inhibitors for enzymes like phosphodiesterase-4 (PDE4), which are targets for treating inflammatory conditions.[2]

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary and alternative synthetic pathways to this compound. It moves beyond simple procedural descriptions to dissect the mechanistic rationale behind each approach, offering field-proven insights to enable robust and reproducible synthesis.

Chapter 1: Retrosynthetic Analysis and Strategic Planning

A retrosynthetic analysis of this compound reveals several logical bond disconnections, each pointing to a distinct synthetic strategy. The most intuitive disconnection is at the ether linkage (C-O bond), which is the cornerstone of several classical and modern synthetic methods.

Caption: Retrosynthetic analysis of this compound.

This primary disconnection suggests a nucleophilic substitution or a cross-coupling reaction. The aryl oxide synthon is readily available from methyl 3-hydroxybenzoate [3], a stable and commercially available phenol. The cyclopropyl cation equivalent is typically a cyclopropyl halide , such as cyclopropyl bromide, or another species with a suitable leaving group.[4] This leads directly to the consideration of the Williamson ether synthesis as the most straightforward approach. Alternative strategies, such as the Ullmann condensation or Buchwald-Hartwig coupling, would involve different synthetic equivalents but still hinge on the formation of this core aryl-ether bond.

Chapter 2: The Williamson Ether Synthesis Pathway: A Robust and Scalable Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for its reliability, broad scope, and operational simplicity.[5] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide nucleophile displaces a leaving group from an alkyl halide.[5][6] For the synthesis of this compound, this translates to the reaction between the phenoxide of methyl 3-hydroxybenzoate and a cyclopropyl halide.

Mechanistic Overview

The reaction unfolds in two discrete, yet often one-pot, steps:

-

Deprotonation: A suitable base abstracts the acidic phenolic proton from methyl 3-hydroxybenzoate to generate a potent nucleophile, the corresponding phenoxide anion.

-

Nucleophilic Attack: The phenoxide anion attacks the electrophilic carbon of the cyclopropyl halide, displacing the halide leaving group in a concerted SN2 fashion to form the desired ether linkage.[7]

Caption: Mechanism of the Williamson ether synthesis pathway.

Causality Behind Experimental Choices

-

Choice of Base: A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol (pKa ≈ 10) without promoting side reactions like ester hydrolysis. Stronger bases like sodium hydride (NaH) could be used but require stricter anhydrous conditions.[8]

-

Choice of Solvent: The solvent must be polar aprotic to dissolve the ionic phenoxide intermediate and facilitate the SN2 reaction. Acetone, acetonitrile, or N,N-dimethylformamide (DMF) are common choices.[9] Acetone is often preferred for its balance of solvating power and ease of removal during workup.[2][10]

-

Reaction Temperature: The reaction is typically heated to increase the rate of the SN2 reaction. A temperature range of 50-80°C is generally sufficient to drive the reaction to completion within a reasonable timeframe (4-18 hours) without significant decomposition.[2][9]

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility.

-

Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3-hydroxybenzoate (1.0 eq).

-

Solvent and Base Addition: Add anhydrous acetone (approx. 10 mL per gram of starting material) followed by finely ground anhydrous potassium carbonate (2.0 eq).

-

Alkylating Agent: Add cyclopropyl bromide (1.2-1.5 eq). Using a slight excess of the alkylating agent helps to ensure complete consumption of the more valuable starting phenol.

-

Reaction: Heat the mixture to reflux (approx. 60°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is no longer visible (typically 12-18 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃, KBr).

-

Rinse the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

-

-

Purification: Purify the crude product via flash column chromatography as detailed in Chapter 4.

Data Presentation: Typical Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Methyl 3-Hydroxybenzoate | 1.0 eq | Limiting Reagent |

| Cyclopropyl Bromide | 1.5 eq | Drives reaction to completion |

| Potassium Carbonate | 2.0 eq | Ensures complete deprotonation |

| Solvent | Acetone | Good solubility, easy removal |

| Temperature | 60°C (Reflux) | Accelerates SN2 reaction |

| Reaction Time | 12-18 hours | Typical for complete conversion |

| Typical Yield | 75-90% | Reflects an efficient transformation |

Chapter 3: Alternative Synthetic Routes

While the Williamson synthesis is often the go-to method, alternative pathways offer solutions for specific challenges, such as sterically hindered substrates or the need for milder conditions.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol.[11][12] This approach would involve reacting methyl 3-bromobenzoate with cyclopropanol.

-

Mechanism: The reaction involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide.[11]

-

Advantages: Can be effective for substrates where SN2 reactions are difficult.

-

Disadvantages: Traditionally requires high temperatures (>200°C) and stoichiometric amounts of copper, although modern ligand-accelerated systems operate under milder conditions.[11] Purification to remove copper residues can be challenging.

Buchwald-Hartwig C-O Coupling

A more modern alternative is the palladium-catalyzed Buchwald-Hartwig C-O coupling.[13] This powerful cross-coupling reaction offers a broad substrate scope and generally proceeds under much milder conditions than the Ullmann condensation.

-

Mechanism: The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the alcohol, and finally reductive elimination to form the C-O bond and regenerate the catalyst.[14][15]

-

Advantages: High functional group tolerance, milder reaction conditions, and often high yields.

-

Disadvantages: The cost and air-sensitivity of palladium catalysts and specialized phosphine ligands can be a drawback for large-scale synthesis.

Mitsunobu Reaction

The Mitsunobu reaction allows for the formation of an ether from an alcohol and an acidic nucleophile (in this case, a phenol) using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[16][17]

-

Mechanism: PPh₃ and DEAD form a phosphonium intermediate that activates the alcohol (cyclopropanol), making it susceptible to attack by the phenoxide.[18][19]

-

Advantages: Occurs under mild, neutral conditions.

-

Disadvantages: Generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.[20] The reagents are also relatively expensive.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

| Williamson | Phenol, Alkyl Halide | Base (K₂CO₃) | Moderate (60-80°C) | Simple, cost-effective, scalable | Limited by SN2 scope |

| Ullmann | Aryl Halide, Alcohol | Copper (CuI, CuO) | Harsh (>200°C) | Good for some substrates | High temp, copper waste |

| Buchwald-Hartwig | Aryl Halide, Alcohol | Palladium/Ligand | Mild (RT - 100°C) | Broad scope, mild conditions | Catalyst cost and sensitivity |

| Mitsunobu | Phenol, Alcohol | PPh₃, DEAD | Mild (0°C - RT) | Very mild, neutral conditions | Stoichiometric waste, cost |

Chapter 4: Purification and Characterization

Achieving high purity is critical for any synthetic intermediate intended for drug development. The primary method for purifying this compound is flash column chromatography.[21]

Experimental Workflow for Purification

Caption: Workflow for purification by flash column chromatography.

Step-by-Step Purification Protocol

-

Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane). Pour this into a glass column to create a packed bed.

-

Sample Loading: Dissolve the crude product from the work-up in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this "dry load" to the top of the prepared column.

-

Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate) to move the product down the column.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical methods, such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point: To assess the purity of solid samples.

Conclusion

The synthesis of this compound is most practically and efficiently achieved via the Williamson ether synthesis , owing to its operational simplicity, cost-effectiveness, and high yields. This pathway, utilizing methyl 3-hydroxybenzoate and cyclopropyl bromide, stands as the preferred method for both laboratory-scale and process chemistry applications. While modern catalytic methods like the Buchwald-Hartwig C-O coupling offer broader scope and milder conditions, their application is often reserved for more challenging substrates where the Williamson synthesis may fail. A thorough understanding of these alternative routes provides the research scientist with a versatile toolkit, enabling the selection of the optimal synthetic strategy based on the specific constraints of scale, cost, and available resources.

References

-

Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]

-

Hao, X., et al. (2002). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. Journal of Combinatorial Chemistry, 4(5), 536-539. [Link]

-

American Chemical Society. (n.d.). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. ACS Publications. [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

-

BYJU'S. (n.d.). Mitsunobu Reaction. [Link]

-

SynArchive. (n.d.). Ullmann Condensation. [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

-

Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]

-

PubMed. (2002). Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation. Journal of Combinatorial Chemistry, 4(5), 536-9. [Link]

-

Wikipedia contributors. (2023). Mitsunobu reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Hou, J., et al. (2011). Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate. Acta Crystallographica Section E, 67(Pt 12), o3257. [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

-

Nolan, S. P., et al. (2020). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology. [Link]

-

The Organic Chemistry Tutor. (2019). Buchwald-Hartwig Coupling. [Link]

-

Hou, J., et al. (2011). Methyl 3,4-bis(cyclopropylmethoxy)benzoate. Acta Crystallographica Section E, 67(Pt 12), o3258. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

-

PubChem. (n.d.). Methyl 3-Hydroxybenzoate. [Link]

-

ResearchGate. (2023). Review of cyclopropyl bromide synthetic process. [Link]

Sources

- 1. This compound|Research Chemical [benchchem.com]

- 2. Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 3-Hydroxybenzoate | C8H8O3 | CID 88068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 8. youtube.com [youtube.com]

- 9. byjus.com [byjus.com]

- 10. Methyl 3,4-bis(cyclopropylmethoxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. jk-sci.com [jk-sci.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. glaserr.missouri.edu [glaserr.missouri.edu]

- 17. Mitsunobu Reaction [organic-chemistry.org]

- 18. byjus.com [byjus.com]

- 19. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 20. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Synthesis and Application of Methyl 3-cyclopropoxybenzoate: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of Methyl 3-cyclopropoxybenzoate, a key building block in modern medicinal chemistry. While a singular "discovery" of this molecule is not documented in seminal literature, its emergence and significance are intrinsically linked to the growing appreciation of cyclopropyl moieties in drug design. This guide will detail a robust and validated synthetic protocol for its preparation, provide a comprehensive analysis of its structural and spectroscopic properties, and explore its strategic application in the development of complex pharmaceutical agents, with a particular focus on Phosphodiesterase-4 (PDE4) inhibitors. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize this versatile chemical scaffold.

Introduction: The Rise of a Strategic Building Block

The narrative of this compound is not one of a sudden breakthrough, but rather a story of rational design and the strategic evolution of molecular architecture in drug discovery. Its value lies in the unique combination of a methyl benzoate scaffold and a cyclopropoxy group. The latter is of particular importance in medicinal chemistry for its ability to confer advantageous pharmacokinetic and pharmacodynamic properties.[1]

The cyclopropyl ring, a small, strained carbocycle, is known to:

-

Enhance Metabolic Stability: The inherent strain and strong C-H bonds of the cyclopropyl group make it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved bioavailability and a longer in vivo half-life of drug candidates.

-

Modulate Potency and Selectivity: The rigid nature of the cyclopropyl group can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.

-

Improve Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity and aqueous solubility, key parameters in drug design.

This compound serves as a readily available and versatile starting material for introducing this valuable cyclopropoxy motif into more complex molecules.[1] Its application has been notably documented in the synthesis of potent and selective inhibitors of Phosphodiesterase-4 (PDE4), an enzyme class implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1]

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. In this case, the sodium salt of methyl 3-hydroxybenzoate reacts with cyclopropyl bromide to yield the desired product.

Reaction Scheme

Caption: Williamson ether synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

Methyl 3-hydroxybenzoate

-

Cyclopropyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Phenoxide:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-hydroxybenzoate (1.0 eq).

-

Dissolve the starting material in anhydrous DMF or acetone.

-

If using sodium hydride, carefully add NaH (1.1 eq) portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.

-

If using potassium carbonate, add anhydrous K₂CO₃ (2.0 eq) to the solution.

-

-

Etherification:

-

To the solution containing the phenoxide, add cyclopropyl bromide (1.2-1.5 eq) dropwise.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

If DMF was used as the solvent, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volumes). If acetone was used, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure compound.

-

Physicochemical and Spectroscopic Characterization

| Property | Value |

| CAS Number | 921602-60-0 |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

Spectroscopic Data Analysis

The following are predicted and expected spectroscopic data for this compound based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals in the range of δ 7.0-7.8 ppm, corresponding to the four protons on the benzene ring. The substitution pattern will lead to a complex splitting pattern.

-

Methyl Ester Protons: A singlet at approximately δ 3.9 ppm, corresponding to the three protons of the methyl ester group (-OCH₃).

-

Cyclopropyl Methine Proton: A multiplet in the range of δ 3.7-3.9 ppm, corresponding to the proton on the carbon of the cyclopropyl group attached to the oxygen atom (-OCH).

-

Cyclopropyl Methylene Protons: Multiplets in the range of δ 0.6-0.9 ppm, corresponding to the four protons of the two methylene groups (-CH₂) in the cyclopropyl ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal around δ 166-167 ppm for the ester carbonyl carbon (C=O).

-

Aromatic Carbons: Signals in the range of δ 115-160 ppm for the six carbons of the benzene ring. The carbon attached to the cyclopropoxy group will be significantly shifted downfield.

-

Methyl Ester Carbon: A signal around δ 52 ppm for the methyl ester carbon (-OCH₃).

-

Cyclopropyl Methine Carbon: A signal around δ 60-65 ppm for the carbon of the cyclopropyl group attached to the oxygen atom (-OCH).

-

Cyclopropyl Methylene Carbons: Signals in the range of δ 5-10 ppm for the two methylene carbons (-CH₂) in the cyclopropyl ring.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch (Ester): A strong absorption band around 1710-1730 cm⁻¹.

-

C-O Stretch (Ester and Ether): Strong absorption bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorption bands in the region of 1450-1600 cm⁻¹.

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (Cyclopropyl and Methyl): Absorption bands just below 3000 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A peak at m/z = 192.0786 corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃) at m/z = 161, and the loss of the cyclopropoxy group (-OC₃H₅) at m/z = 135.

-

Application in Drug Discovery: A Case Study in PDE4 Inhibitors

The utility of this compound as a synthetic intermediate is well-exemplified in the development of Phosphodiesterase-4 (PDE4) inhibitors.[1] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn suppresses the activity of various inflammatory cells.

Many potent PDE4 inhibitors feature a catechol ether moiety. The cyclopropoxy group in analogs derived from this compound can serve as a metabolically stable and conformationally rigid bioisostere for other alkoxy groups, potentially leading to improved drug-like properties.

Caption: A generalized workflow for the use of this compound.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. While it may not have a singular, celebrated moment of discovery, its value is continuously reaffirmed through its application in the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis via a robust Williamson ether synthesis protocol, detailed its key spectroscopic features, and highlighted its importance as a building block, particularly in the context of PDE4 inhibitors. For researchers and scientists in the field, a thorough understanding of the synthesis and properties of such key intermediates is paramount to the successful development of the next generation of pharmaceuticals.

References

-

Peterson, M. L. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-cyclopropoxybenzoate

Introduction

Methyl 3-cyclopropoxybenzoate is a significant molecule in the landscape of medicinal chemistry and drug development.[1] As a substituted benzoate ester, its structural motifs are frequently explored in the synthesis of more complex pharmaceutical agents.[1] The presence of the cyclopropoxy group is of particular interest as it can influence the molecule's electronic properties, metabolic stability, and overall three-dimensional shape, which are critical factors in structure-activity relationship (SAR) studies.[1]

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 921602-60-0).[1][2][3][4] While experimental spectra for this specific compound are not widely published, this guide, grounded in the principles of spectroscopic interpretation and supported by data from analogous structures, offers a robust prediction and analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the characterization of this important chemical entity.

Molecular Structure and Key Features

The molecular structure of this compound is foundational to understanding its spectroscopic signature. Below is a diagram illustrating the molecule's atom numbering, which will be referenced throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

Experimental Protocol:

A detailed protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Data and Interpretation:

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons, the methoxy protons, and the cyclopropoxy protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | ~7.65 | d | ~7.6 | 1H |

| H2 | ~7.55 | t | ~1.8 | 1H |

| H4 | ~7.30 | t | ~8.0 | 1H |

| H5 | ~7.10 | dd | ~8.2, 2.4 | 1H |

| C9-H₃ | ~3.90 | s | - | 3H |

| C11-H | ~3.80 | m | - | 1H |

| C12/13-H₂ | ~0.80-0.90 | m | - | 4H |

Causality Behind Predictions:

-

Aromatic Protons (H2, H4, H5, H6): The ester group is electron-withdrawing, and the cyclopropoxy group is electron-donating. This leads to a complex splitting pattern. H6 is ortho to the electron-withdrawing ester and is expected to be the most downfield. H2 is ortho to the ester and meta to the ether, also downfield. H4 is para to the ester and ortho to the ether. H5 is ortho to the ether and meta to the ester, likely the most upfield of the aromatic protons. These predictions are consistent with data for compounds like methyl 3-methoxybenzoate.[5]

-

Methoxy Protons (C9-H₃): The methyl group of the ester is a sharp singlet, typically appearing around 3.9 ppm, a characteristic region for methyl esters.[6]

-

Cyclopropoxy Protons (C11-H, C12/13-H₂): The methine proton of the cyclopropoxy group (C11-H) is expected to be a multiplet around 3.8 ppm due to coupling with the adjacent methylene protons. The four methylene protons (C12/13-H₂) of the cyclopropyl ring are diastereotopic and will appear as complex multiplets in the highly shielded region of 0.80-0.90 ppm. This upfield shift is a hallmark of cyclopropyl protons.[7][8]

¹³C NMR Spectroscopy

Experimental Protocol:

The experimental setup for ¹³C NMR is similar to ¹H NMR, with the primary difference being the observation frequency and the use of broadband proton decoupling to simplify the spectrum to single lines for each unique carbon.

Predicted ¹³C NMR Data and Interpretation:

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

| Carbon(s) | Predicted Chemical Shift (ppm) |

| C7 (C=O) | ~166.5 |

| C3 | ~158.0 |

| C1 | ~131.5 |

| C4 | ~129.5 |

| C6 | ~122.0 |

| C5 | ~118.0 |

| C2 | ~116.0 |

| C9 (-OCH₃) | ~52.0 |

| C11 (-OCH-) | ~50.0 |

| C12/13 (-CH₂-) | ~6.0 |

Causality Behind Predictions:

-

Carbonyl Carbon (C7): The ester carbonyl carbon is characteristically found in the downfield region of the spectrum, around 165-175 ppm.[9]

-

Aromatic Carbons (C1-C6): C3, being directly attached to the oxygen of the cyclopropoxy group, will be the most downfield of the ring carbons (excluding the carbon attached to the ester). C1, the ipso-carbon of the ester group, will also be downfield. The remaining aromatic carbons will appear in the typical aromatic region of 110-130 ppm, with their specific shifts influenced by the substituent effects. These predictions are based on data for similar substituted benzene rings.[6][10]

-

Methoxy Carbon (C9): The carbon of the methyl ester group typically resonates around 52 ppm.[9]

-

Cyclopropoxy Carbons (C11, C12/13): The methine carbon (C11) attached to the oxygen will be in the range of 50-60 ppm. The methylene carbons (C12/13) of the cyclopropyl ring are highly shielded and will appear significantly upfield, typically below 10 ppm.[7]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol:

A common and straightforward method for obtaining an IR spectrum of a solid or liquid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Instrument Setup: Ensure the FTIR spectrometer is purged and a background spectrum is collected.

-

Sample Application: Place a small amount of this compound directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction if necessary.

Predicted IR Data and Interpretation:

The IR spectrum of this compound will be dominated by absorptions from the ester functional group and the aromatic ring.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium-Weak |

| C-H stretch (aliphatic) | 3000-2850 | Medium-Weak |

| C=O stretch (ester) | ~1720 | Strong |

| C=C stretch (aromatic) | ~1600, ~1480 | Medium |

| C-O stretch (ester) | 1300-1100 | Strong |

| C-O stretch (ether) | ~1250 (asymmetric), ~1050 (symmetric) | Strong |

Causality Behind Predictions:

-

C=O Stretch: The most prominent peak in the spectrum will be the strong absorption from the carbonyl group of the ester at approximately 1720 cm⁻¹. This is a highly characteristic absorption for esters.[11]

-

C-O Stretches: Two strong C-O stretching bands are expected. One, typically around 1250-1200 cm⁻¹, is associated with the C(=O)-O portion of the ester. The other, from the Ar-O-C ether linkage, will also contribute in this region.[11]

-

Aromatic and Aliphatic C-H Stretches: The region above 3000 cm⁻¹ will show the C-H stretching of the aromatic ring, while the region just below 3000 cm⁻¹ will contain the C-H stretches of the methyl and cyclopropyl groups.[12]

-

Aromatic C=C Stretches: Absorptions of medium intensity around 1600 and 1480 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[11]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity.

Experimental Protocol:

Electron Ionization (EI) is a common ionization technique for relatively small, volatile molecules like this compound.

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Predicted Mass Spectrum and Interpretation:

The molecular weight of this compound is 192.21 g/mol .[1] The mass spectrum will show a molecular ion peak (M⁺) at m/z = 192, and several fragment ions corresponding to the cleavage of the molecule.

Predicted Fragmentation Pattern:

-

m/z = 192 (M⁺): The molecular ion peak, representing the intact molecule with one electron removed.

-

m/z = 161: Loss of the methoxy group (-OCH₃, 31 Da) from the molecular ion.

-

m/z = 133: Loss of the entire ester methyl group and the carbonyl oxygen (-COOCH₃, 59 Da) from the molecular ion, or loss of CO (28 Da) from the m/z = 161 fragment.

-

m/z = 105: This fragment likely arises from the cleavage of the cyclopropoxy group, followed by rearrangement.

-

m/z = 77: The classic phenyl cation fragment.

-

m/z = 57: The cyclopropyl cation.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a detailed, albeit predictive, analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. The interpretations are grounded in fundamental principles and supported by experimental data from structurally similar compounds. This comprehensive spectroscopic profile serves as a valuable reference for the identification and quality control of this compound in a laboratory setting.

References

-

Product Index - AA Blocks. Available at: [Link]

-

BLD Pharmatech Co., Limited. ChemBuyersGuide.com, Inc. Available at: [Link]

-

¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033968). Human Metabolome Database. Available at: [Link]

-

¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0033968). Human Metabolome Database. Available at: [Link]

-

¹H NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0033968). Human Metabolome Database. Available at: [Link]

-

Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Available at: [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available at: [Link]

-

Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate. PubChem. Available at: [Link]

-

Dynamic NMR Study of Cyclopropanecarbaldehyde. Comparison of the Conjugating Abilities of the Cyclopropyl and Phenyl Groups. American Chemical Society. Available at: [Link]

-

13.13 Uses of ¹³C NMR Spectroscopy – Organic Chemistry. NC State University Libraries. Available at: [Link]

-

A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]

-

Methyl 3-methoxy-4-nitrobenzoate. NIST WebBook. Available at: [Link]

-

NMR determination of the fate of the cyclopropyl ring. ResearchGate. Available at: [Link]

-

Methyl 3-methoxybenzoate. PubChem. Available at: [Link]

-

Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. Available at: [Link]

-

Interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

-

Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... ResearchGate. Available at: [Link]

-

Methyl 3-nitrobenzoate. PubChem. Available at: [Link]

-

Preparation of Methyl Benzoate. Available at: [Link]

-

How To Identify The IR Of Methyl M-Nitrobenzoate. Sciencing. Available at: [Link]

-

Nitration of methyl benzoate. Royal Society of Chemistry. Available at: [Link]

-

Methyl 3-methoxypropionate. PubChem. Available at: [Link]

-

Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester. NIST WebBook. Available at: [Link]

-

Methyl 3-phenylpropionate. PubChem. Available at: [Link]

-

Benzoic acid, 3-methyl-, methyl ester. NIST WebBook. Available at: [Link]

-

Methyl 3-methyl benzoate - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. aablocks.com [aablocks.com]

- 3. chiralen.com [chiralen.com]

- 4. echemi.com [echemi.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Cyclopropyl carbinol(2516-33-8) 1H NMR [m.chemicalbook.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Methyl 3-methylbenzoate(99-36-5) 13C NMR [m.chemicalbook.com]

- 11. sciencing.com [sciencing.com]

- 12. researchgate.net [researchgate.net]

Introduction: The Strategic Value of Methyl 3-cyclopropoxybenzoate in Modern Synthesis

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3-cyclopropoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 921602-60-0) is a substituted benzoate ester that has garnered attention as a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a methyl ester and a cyclopropoxy group on a benzene ring, offers a unique combination of properties. The cyclopropyl moiety is a well-regarded "bioisostere" for larger or more metabolically labile groups, often used by medicinal chemists to enhance metabolic stability, improve binding affinity, and fine-tune the physicochemical properties of drug candidates.[2]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed synthetic protocols, and an analysis of its spectral characteristics and chemical reactivity. The information herein is curated to empower researchers in leveraging this compound for the construction of novel and complex molecular entities.

Physicochemical and Structural Properties

A summary of the key identifying and physical properties of this compound is presented below. These properties are fundamental for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 921602-60-0 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₃ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| Appearance | (Predicted) Colorless to pale yellow liquid or solid | N/A |

| Boiling Point | (Predicted) ~300-320 °C at 760 mmHg | N/A |

| Melting Point | (Predicted) Not widely reported; likely a low-melting solid | [2] |

| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, ethanol, dichloromethane, ethyl acetate. | [3][4] |

| Storage | 2-8 °C, Inert atmosphere, Keep in a dark place | [2][5] |

Strategic Synthesis of this compound

The synthesis of this compound can be approached via two primary retrosynthetic pathways, each with distinct advantages depending on the availability of starting materials and desired scale. Both routes leverage fundamental, high-yielding organic reactions.

Synthetic Pathway Overview

Caption: Logical flow for the two main synthetic strategies.

Route A: Alkylation of Methyl 3-hydroxybenzoate (Preferred Method)

This route is often preferred for its efficiency. It begins with the commercially available Methyl 3-hydroxybenzoate and forms the ether linkage in the second step. The ester group is relatively stable under the conditions of Williamson ether synthesis.

Causality Behind Experimental Choices:

-

Base Selection: Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium phenoxide.[6] This generates a potent nucleophile for the subsequent Sₙ2 reaction. Potassium carbonate is a milder, safer alternative, often used in polar aprotic solvents like DMF or acetone, and is effective for phenolic alkylations.[7]

-

Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They readily dissolve the phenoxide salt and do not participate in the reaction, facilitating a clean Sₙ2 displacement.[8]

-

Alkylating Agent: Bromocyclopropane or iodocyclopropane are effective alkylating agents. The reaction proceeds via an Sₙ2 mechanism, where the phenoxide attacks the carbon atom bearing the halide.[9][10]

Step-by-Step Experimental Protocol:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Methyl 3-hydroxybenzoate (1.0 eq).[11]

-

Deprotonation: Dissolve the starting material in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

-

Alkylation: Add bromocyclopropane (1.2 eq) dropwise to the solution. Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Workup: After cooling to room temperature, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Route B: Esterification of 3-Cyclopropoxybenzoic Acid

This route involves first synthesizing the ether and then forming the ester. This can be advantageous if 3-cyclopropoxybenzoic acid is readily available.

Causality Behind Experimental Choices:

-

Esterification Method: Fischer-Speier esterification is a classic, acid-catalyzed equilibrium process.[12][13] Using methanol as both the reagent and the solvent drives the equilibrium toward the product side due to its large excess.[14]

-

Catalyst: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.[12]

Step-by-Step Experimental Protocol:

-

Setup: In a round-bottom flask, dissolve 3-cyclopropoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (serving as solvent and reagent).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction can be monitored by TLC to observe the consumption of the starting carboxylic acid.

-

Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate.

-

Neutralization & Extraction: Carefully wash the organic solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude product, which can be further purified by chromatography if necessary.

Spectral Analysis and Characterization

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5-7.6 (m, 2H, Ar-H), ~7.3-7.4 (t, 1H, Ar-H), ~7.0-7.1 (m, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~3.8 (m, 1H, -OCH-cyclopropyl), ~0.8 (m, 4H, cyclopropyl -CH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~166 (C=O), ~158 (Ar-C-O), ~130 (Ar-CH), ~122 (Ar-CH), ~120 (Ar-C), ~115 (Ar-CH), ~52 (-OCH₃), ~50 (-OCH-cyclopropyl), ~6 (cyclopropyl -CH₂) |

| FT-IR (KBr Pellet, cm⁻¹) | ~3000-2850 (C-H stretch), ~1720 (s, C=O ester stretch), ~1600, 1480 (C=C aromatic stretch), ~1250-1050 (s, C-O ether and ester stretch) |

| Mass Spec. (EI-MS) | m/z (%): 192 [M]⁺, 161 [M-OCH₃]⁺, 133 [M-COOCH₃]⁺ |

Rationale for Spectral Predictions:

-

¹H NMR: The aromatic protons will appear in the typical downfield region. The singlet at ~3.9 ppm is characteristic of the methyl ester protons.[15][16] The cyclopropyl protons will be in the upfield region, with the methine proton attached to the oxygen appearing further downfield than the methylene protons.[17]

-

¹³C NMR: The ester carbonyl carbon is expected around 166 ppm. The aromatic carbons will have distinct shifts influenced by the electron-donating cyclopropoxy group and the electron-withdrawing ester group.

-

FT-IR: The most prominent peak will be the strong carbonyl (C=O) stretch of the ester at approximately 1720 cm⁻¹.[18] The C-O stretches from the ether and ester functionalities will also be strong and visible in the fingerprint region.[19]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three key structural components: the aromatic ring, the ether linkage, and the methyl ester.

Ester Hydrolysis

The methyl ester can be readily hydrolyzed under basic or acidic conditions to yield 3-cyclopropoxybenzoic acid.[20] This reaction is fundamental for converting the ester into a carboxylic acid, which can then be used for further transformations, such as amide bond formation.

-

Protocol (Basic Hydrolysis): Dissolve this compound in a mixture of methanol and water. Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) and stir at room temperature or with gentle heat until the reaction is complete (monitored by TLC).[19] Acidify the reaction mixture with HCl to precipitate the carboxylic acid product.

Electrophilic Aromatic Substitution

The cyclopropoxy group is an ortho-, para-directing and activating group due to the lone pairs on the oxygen atom. The methyl ester group is a meta-directing and deactivating group. The directing effects are therefore synergistic for substitution at the 4- and 6-positions (ortho to the ether) and competing at the 2-position (ortho to ether, ortho to ester) and 5-position (para to ether, meta to ester).

Sources

- 1. benchchem.com [benchchem.com]

- 2. cas 921602-60-0|| where to buy this compound [japanese.chemenu.com]

- 3. methyl 3-hydroxybenzoate, 19438-10-9 [thegoodscentscompany.com]

- 4. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 5. chiralen.com [chiralen.com]

- 6. Khan Academy [khanacademy.org]

- 7. mdpi.com [mdpi.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. Methyl 3-Hydroxybenzoate | C8H8O3 | CID 88068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. m.youtube.com [m.youtube.com]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. youtube.com [youtube.com]

- 18. rsc.org [rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. 3-Cyclopropylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

The Strategic Incorporation of the Cyclopropoxy Moiety: A Technical Guide to Methyl 3-Cyclopropoxybenzoate Analogs in Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The cyclopropyl group, a motif once considered a niche curiosity, has firmly established itself as a cornerstone in modern medicinal chemistry. Its unique stereoelectronic properties offer a powerful tool to modulate the pharmacological profile of drug candidates, enhancing potency, metabolic stability, and target selectivity. This guide delves into the chemical intricacies and biological significance of a key exemplar of this structural class: methyl 3-cyclopropoxybenzoate and its structural analogs. We will explore the synthetic rationale for their creation, dissect their structure-activity relationships (SAR), and illuminate their interactions with key biological targets, with a particular focus on phosphodiesterase 4 (PDE4). This document serves as a comprehensive resource, providing both foundational knowledge and actionable experimental protocols for researchers navigating the promising landscape of cyclopropoxy-containing therapeutic agents.

The Cyclopropyl Moiety: A Game-Changer in Medicinal Chemistry